molecular formula C9H11NO6S2 B2358889 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate CAS No. 923748-01-0

2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate

Cat. No.: B2358889
CAS No.: 923748-01-0
M. Wt: 293.31
InChI Key: DWCMEZSUSYUHEG-UHFFFAOYSA-N
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Description

2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C9H11NO6S2 and a molecular weight of 293.32 g/mol This compound is characterized by its thiophene ring structure, which is a five-membered ring containing sulfur

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring structure allows for π-π interactions with aromatic residues in proteins, which can modulate their function .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate is unique due to its combination of sulfamoyl and dicarboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCMEZSUSYUHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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